molecular formula C18H22BrN3O3S B2841938 3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one CAS No. 2320887-81-6

3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one

Cat. No.: B2841938
CAS No.: 2320887-81-6
M. Wt: 440.36
InChI Key: KKBXLBYZZDRVIF-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one is a complex organic compound that features a bromophenyl group, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanone group.

    Introduction of the Piperidine Ring: The intermediate is then reacted with 4-(1-methyl-1H-imidazol-2-yl)sulfonylpiperidine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanone moiety.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxides.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution at the bromophenyl group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of particular interest.

Medicine

In medicinal chemistry, 3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperidine ring can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)propan-1-one
  • 3-(2-fluorophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)propan-1-one

Uniqueness

The presence of the bromophenyl group in 3-(2-bromophenyl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O3S/c1-21-13-10-20-18(21)26(24,25)15-8-11-22(12-9-15)17(23)7-6-14-4-2-3-5-16(14)19/h2-5,10,13,15H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBXLBYZZDRVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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